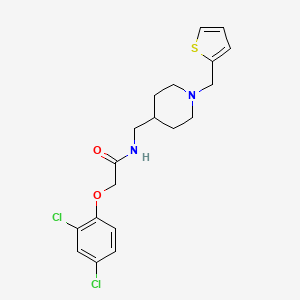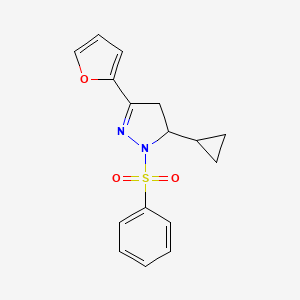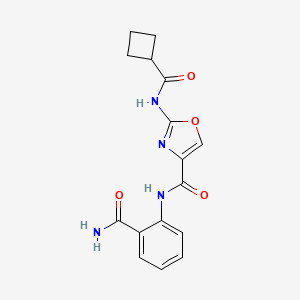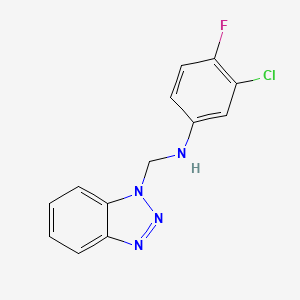
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-Chlor-4-Fluoranilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is a complex organic compound that features a benzotriazole moiety linked to a substituted aniline. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzotriazole and aniline functionalities allows for diverse chemical reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole can be synthesized from o-phenylenediamine and nitrous acid. This reaction forms the benzotriazole ring through a diazotization process.
Alkylation: The benzotriazole intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the benzotriazol-1-ylmethyl group.
Coupling with Aniline Derivative: The alkylated benzotriazole is then coupled with 3-chloro-4-fluoroaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aniline ring.
Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The aniline group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted anilines, while coupling reactions could produce biaryl compounds.
Wirkmechanismus
The mechanism by which N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The benzotriazole moiety can act as a ligand, binding to metal ions or other biomolecules, while the aniline group can participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-aniline
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloroaniline
- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoroaniline
Uniqueness
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline is unique due to the simultaneous presence of chlorine and fluorine substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to similar compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4/c14-10-7-9(5-6-11(10)15)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQWVZCHBCCQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
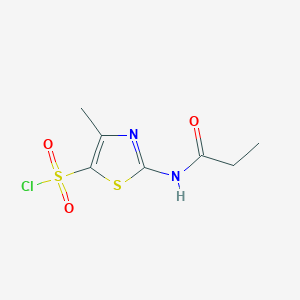
![(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2522260.png)
![N-(2,4-difluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2522261.png)

![3-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2522263.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)
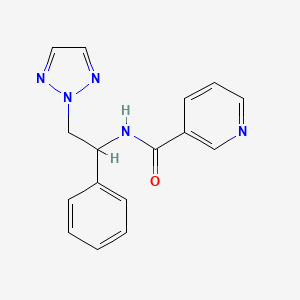
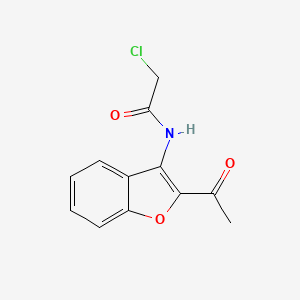


![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)
